N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide
Overview
Description
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide is a synthetic organic compound belonging to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. This particular compound features a benzotriazole core substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and a pentanamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide typically involves a multi-step process:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid, forming 1,2,3-benzotriazole.
Substitution Reactions: The introduction of the methyl and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, methylation can be performed using methyl iodide in the presence of a base, while phenylation can be achieved using phenylboronic acid and a palladium catalyst.
Amidation: The final step involves the introduction of the pentanamide group through an amidation reaction. This can be done by reacting the benzotriazole derivative with pentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The benzotriazole core can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized benzotriazole derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a stabilizer in polymers and coatings to protect against UV radiation.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with enzymes and receptors, modulating their activity. The compound’s substituents can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 1-benzo[1,3]dioxol-5-yl-2-ethyl ester-3-N-fused heteroaryl indoles
Uniqueness
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide is unique due to its specific substitution pattern on the benzotriazole core, which imparts distinct chemical and biological properties. The presence of the pentanamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-3-4-10-18(23)19-15-12-17-16(11-13(15)2)20-22(21-17)14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQJQBSEKHHNME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.